molecular formula C12H11N3O3S2 B5516249 N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,3-benzodioxole-5-carboxamide

N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,3-benzodioxole-5-carboxamide

Cat. No.: B5516249
M. Wt: 309.4 g/mol
InChI Key: SWDXPWMOFLCDHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(Ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,3-benzodioxole-5-carboxamide (referred to as the "target compound") is a heterocyclic compound with the molecular formula C₁₂H₁₁N₃O₃S₂ and a molecular weight of 309.37 g/mol . It features a 1,3,4-thiadiazole core substituted with an ethylsulfanyl group at position 5 and a 1,3-benzodioxole-5-carboxamide moiety at position 2. This compound is commercially available (e.g., ChemDiv code Y203-5918) and is included in screening libraries for antiviral and human receptor studies .

Properties

IUPAC Name

N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O3S2/c1-2-19-12-15-14-11(20-12)13-10(16)7-3-4-8-9(5-7)18-6-17-8/h3-5H,2,6H2,1H3,(H,13,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWDXPWMOFLCDHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(S1)NC(=O)C2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,3-benzodioxole-5-carboxamide typically involves the formation of the thiadiazole ring followed by the introduction of the benzodioxole moiety. One common method involves the cyclization of appropriate thiosemicarbazide derivatives with carboxylic acids or their derivatives under acidic or basic conditions. The reaction conditions often include the use of solvents like ethanol or acetic acid and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,3-benzodioxole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The thiadiazole ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethylsulfanyl group would yield sulfoxides or sulfones, while reduction of nitro groups would yield amines.

Scientific Research Applications

N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,3-benzodioxole-5-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The thiadiazole ring is known to interact with various biological targets, potentially leading to the generation of reactive oxygen species (ROS) and subsequent cellular effects .

Comparison with Similar Compounds

Structural Analogues

The target compound belongs to a broader class of 1,3,4-thiadiazole derivatives, often modified at positions 2 and 3. Below is a comparison with key analogs:

Compound Name / ID Substituent at Position 5 (Thiadiazole) Substituent at Position 2 (Thiadiazole) Key Features
Target Compound Ethylsulfanyl (C₂H₅S) 1,3-Benzodioxole-5-carboxamide Benzodioxole enhances electron density; ethylsulfanyl increases lipophilicity.
N-(1,3,4-Thiadiazol-2-yl)-1,3-benzodioxole-5-carboxamide None (H) 1,3-Benzodioxole-5-carboxamide Lacks the ethylsulfanyl group; lower molecular weight (275.29 g/mol ).
N-[5-(Trifluoromethyl)-1,3,4-Thiadiazol-2-yl]-1,3-benzodioxole-5-carboxamide Trifluoromethyl (CF₃) 1,3-Benzodioxole-5-carboxamide CF₃ group enhances electron-withdrawing effects and lipophilicity.
Compound 5g () Ethylsulfanyl 2-(2-Isopropyl-5-methylphenoxy)acetamide Phenoxyacetamide substituent may influence receptor binding.
N-[5-(Benzylthio)-1,3,4-Thiadiazol-2-yl]-3,4-dimethoxybenzamide Benzylthio (C₆H₅CH₂S) 3,4-Dimethoxybenzamide Methoxy groups improve solubility; benzylthio increases steric bulk.

Physicochemical Properties

Property Target Compound Compound 5g Trifluoromethyl Analog 3,4-Dimethoxybenzamide Analog
Molecular Weight 309.37 325.40 317.24 325.41
logD 3.376 Not reported ~3.8 (estimated) ~2.9 (estimated)
Melting Point (°C) Not reported 168–170 Not reported Not reported
Hydrogen Bond Donors 1 2 1 1

Key Observations :

  • The ethylsulfanyl group in the target compound and 5g contributes to higher lipophilicity compared to analogs with methoxy or benzodioxole groups.
  • The trifluoromethyl analog is expected to exhibit greater metabolic stability due to the electron-withdrawing CF₃ group .
  • Compound 5g has a higher melting point (168–170°C) than other analogs in (e.g., 5h: 133–135°C), likely due to stronger intermolecular interactions from its phenoxyacetamide substituent .

Key Observations :

  • Ethylsulfanyl and benzylthio derivatives (e.g., 5h , 88% yield) are synthesized efficiently, suggesting favorable reactivity of thiol-containing intermediates .
  • The trifluoromethyl analog’s synthesis is likely more complex due to the need for fluorinated reagents.

Key Observations :

  • Substituents like benzodioxole and ethylsulfanyl may target enzyme binding pockets (e.g., cytochrome P450 or viral proteases) due to their electron-rich and hydrophobic properties .

Biological Activity

N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,3-benzodioxole-5-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of antibacterial and antifungal research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C11H10N4O3S2C_{11}H_{10}N_4O_3S_2 with a molecular weight of approximately 310.35 g/mol. The InChIKey for this compound is PWLZGGVFIUIUNR-UHFFFAOYSA-N, indicating its unique chemical identity.

Antibacterial Activity

Recent studies have demonstrated that compounds containing the 1,3,4-thiadiazole moiety exhibit significant antibacterial properties. For instance, derivatives of 1,3,4-thiadiazole have shown effective inhibitory activities against various bacterial strains:

CompoundTarget BacteriaEC50 (μg/ml)
2-(2-methoxyphenoxy)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)acetamideXanthomonas axonopodis pv. citri22
2-(2-methoxyphenoxy)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)acetamideXanthomonas oryzae pv. oryzicola15

These values indicate that certain derivatives outperform traditional antibacterial agents like thiodiazole copper and bismerthiazol in efficacy against specific pathogens .

Antifungal Activity

The antifungal potential of this compound has also been explored. Compounds derived from thiadiazoles have been reported to exhibit antifungal activity against fungi such as Mucor bainieri and Trichoderma atroviride. The effectiveness of these compounds can be quantified through their Minimum Inhibitory Concentration (MIC) values:

CompoundTarget FungiMIC (μg/ml)
This compoundMucor bainieriTBD
This compoundTrichoderma atrovirideTBD

The specific MIC values for this compound are yet to be established in detailed studies.

Study on Antimicrobial Efficacy

A study published in European PMC evaluated various thiadiazole derivatives for their antimicrobial properties. The results indicated that compounds with the ethylsulfanyl substitution exhibited enhanced antibacterial activity compared to their non-substituted counterparts. The study highlighted the importance of structural modifications in improving biological activity .

The mechanism by which this compound exerts its antibacterial effects may involve the disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth. Further research is needed to elucidate these mechanisms fully.

Q & A

Q. What synthetic routes are commonly used to prepare N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,3-benzodioxole-5-carboxamide?

The compound is typically synthesized via heterocyclization and alkylation. A two-step procedure involves:

  • Step 1 : Cyclization of acylated thiosemicarbazides with carbon disulfide to form the 1,3,4-thiadiazole core.
  • Step 2 : Alkylation of the thiol group using ethyl halides or other alkylating agents to introduce the ethylsulfanyl substituent . Characterization involves elemental analysis, ¹H/¹³C NMR (e.g., ethyl group protons at δ 1.28–1.33 ppm), IR (C=O stretch at 1652–1666 cm⁻¹), and HRMS for molecular formula confirmation .

Q. How is structural characterization performed for this compound?

Key methods include:

  • ¹H/¹³C NMR : Identifies substituents (e.g., ethylsulfanyl protons as triplets/quartets, aromatic protons from benzodioxole).
  • FTIR : Confirms functional groups (e.g., C=O, S–C bonds).
  • X-ray crystallography : Uses programs like SHELXL for refinement. For example, SHELX resolves bond lengths/angles and validates stereochemistry .
  • HRMS : Verifies molecular weight and isotopic patterns .

Q. What spectroscopic techniques confirm the ethylsulfanyl substituent?

  • ¹H NMR : Ethyl group protons appear as a triplet (δ ~1.28 ppm, CH₃) and quartet (δ ~2.98 ppm, CH₂).
  • ¹³C NMR : Ethyl carbons resonate at δ 11.81–70.38 ppm.
  • IR : S–C stretching vibrations near 650–750 cm⁻¹ .

Advanced Research Questions

Q. How can synthetic yield of the thiadiazole core be optimized?

  • Solvent selection : Use polar aprotic solvents (e.g., acetonitrile, DMF) to enhance cyclization efficiency.
  • Catalysts : Add triethylamine to neutralize HCl during alkylation steps.
  • Temperature control : Reflux conditions (e.g., 80–100°C) improve reaction rates without decomposition .

Q. What experimental designs assess anticancer activity?

  • In vitro cytotoxicity : MTT assay using cancer cell lines (e.g., HeLa, MCF-7).
  • Procedure : Incubate cells with compound (24–48 hrs), add MTT reagent, measure absorbance at 570 nm.
  • Data analysis : Calculate IC₅₀ values; compare to controls like cisplatin .
    • Mechanistic studies : Apoptosis assays (Annexin V/PI staining) and cell cycle analysis (flow cytometry) .

Q. How are contradictions in biological activity data resolved across studies?

  • Structure-Activity Relationship (SAR) : Compare substituent effects (e.g., replacing ethylsulfanyl with methyl or aryl groups).
  • Assay standardization : Control variables like cell passage number, serum concentration, and incubation time.
  • Meta-analysis : Pool data from multiple studies to identify trends (e.g., higher lipophilicity correlates with improved blood-brain barrier penetration) .

Q. What computational methods predict pharmacokinetic properties?

  • Molecular docking : Simulate binding to target proteins (e.g., carbonic anhydrase IX for anticancer activity).
  • ADMET prediction : Tools like SwissADME estimate solubility, permeability, and toxicity.
  • QSAR models : Relate substituent descriptors (e.g., logP, molar refractivity) to bioactivity .

Q. How is X-ray crystallography applied to determine its crystal structure?

  • Data collection : Use single-crystal diffraction (Mo Kα radiation, λ = 0.71073 Å).
  • Structure solution : SHELXS/SHELXD for phase determination.
  • Refinement : SHELXL adjusts atomic coordinates and thermal parameters.
  • Validation : Check R-factors (<5%) and electron density maps .

Q. How are derivatives designed to enhance bioactivity?

  • Substituent modification : Replace ethylsulfanyl with bulkier groups (e.g., tert-butyl) to improve target binding.
  • Scaffold hybridization : Fuse benzodioxole with triazole or pyridine rings for synergistic effects.
  • Prodrug strategies : Introduce hydrolyzable esters to enhance bioavailability .

Q. What in vitro models evaluate anticonvulsant potential?

  • Electrically induced seizures : Maximal electroshock (MES) test in rodent models.
  • GABAergic activity : Patch-clamp assays to measure chloride ion influx in neuronal cells.
  • Metabolic stability : Microsomal incubation (e.g., liver microsomes) to assess half-life .

Notes

  • Avoid commercial sources (e.g., BenchChem) per guidelines.
  • Advanced questions emphasize SAR, computational modeling, and experimental design rigor.
  • Methodological answers integrate multi-step protocols and data interpretation frameworks.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.